1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea is a complex organic compound that features a unique combination of a tetrahydroquinoline ring, a thiophene ring, and a urea moiety
Scientific Research Applications
1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea typically involves multiple steps, starting from commercially available precursorsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve large-scale production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiophene ring or the tetrahydroquinoline ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the urea moiety may produce amines.
Mechanism of Action
The mechanism of action of 1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(1-(Methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(thiophen-2-yl)urea: Similar in structure but may have different substituents or functional groups.
Thiophene-based compounds: Share the thiophene ring but differ in other structural features.
Tetrahydroquinoline derivatives: Contain the tetrahydroquinoline ring but vary in other parts of the molecule
Uniqueness
This compound is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-thiophen-2-ylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S2/c1-23(20,21)18-8-2-4-11-6-7-12(10-13(11)18)16-15(19)17-14-5-3-9-22-14/h3,5-7,9-10H,2,4,8H2,1H3,(H2,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDOHCIDBPNDRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.